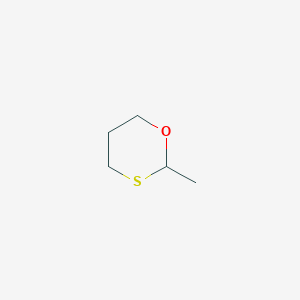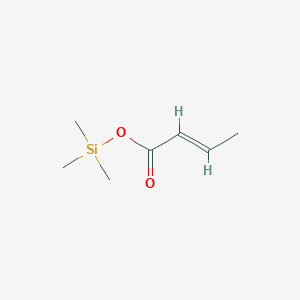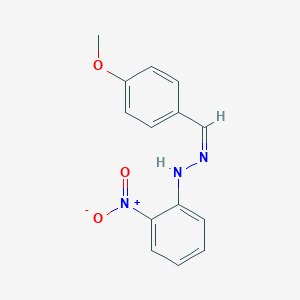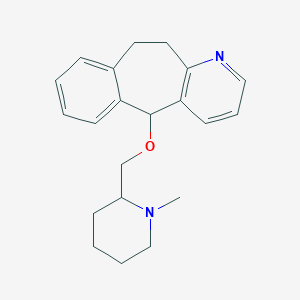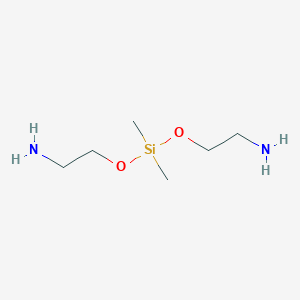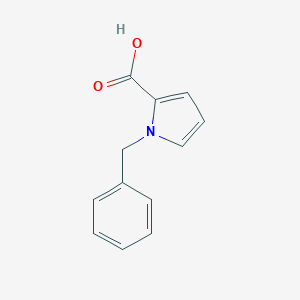
3-Tolylboronic acid
Vue d'ensemble
Description
3-Tolylboronic acid, also known as m-Tolylboronic acid or 3-Methylphenylboronic acid, is a white powder . It is an impurity of Eltrombopag, a drug used to treat low blood platelet counts in adults with chronic immune (idiopathic) thrombocytopenia (ITP), when certain other medicines, or surgery to remove the spleen, have not worked well enough .
Synthesis Analysis
The synthesis of 3-Tolylboronic acid involves various synthetic approaches. It is used as a building block and synthetic intermediate . The synthetic processes used to obtain these active compounds are relatively simple and well known .Molecular Structure Analysis
The molecular formula of 3-Tolylboronic acid is C7H9BO2 . Its molecular weight is 135.96 g/mol . The InChIKey of 3-Tolylboronic acid is BJQCPCFFYBKRLM-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Tolylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used in various chemical reactions, including metal-catalyzed processes like Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis
3-Tolylboronic acid is a white powder . Its melting point is between 160 - 162 °C . The initial boiling point and boiling range is predicted to be 290.4±33.0 °C .Applications De Recherche Scientifique
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
3-Tolylboronic acid: is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . This reaction forms carbon-carbon bonds and is pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry: Benzoxaborole Synthesis
In medicinal chemistry, 3-Tolylboronic acid serves as a precursor for the synthesis of benzoxaboroles . Benzoxaboroles are a class of compounds that have shown promise as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents due to their unique boron-containing structures.
Drug Discovery: PDE4 Inhibitors
The compound is utilized in the design and synthesis of boron-containing PDE4 inhibitors using a soft-drug strategy . These inhibitors have potential applications in dermatologic anti-inflammatory treatments, highlighting the compound’s role in developing new therapeutic agents.
Catalysis: Palladium-Catalyzed Reactions
3-Tolylboronic acid: is a reagent for various palladium-catalyzed reactions, including direct arylation and oxidative Heck reactions . These catalytic processes are essential for constructing complex molecules with precision and efficiency.
Material Science: Molecular Recognition
The boronic acid moiety of 3-Tolylboronic acid is involved in molecular recognition processes . It can form reversible covalent bonds with diols and other polyols, which is useful in the development of sensors and separation materials.
Biochemistry: Cell Culture and Transfection
In biochemistry, 3-Tolylboronic acid is used in cell culture and transfection applications . It can modify biological molecules, thereby aiding in the study of cellular processes and the development of gene therapies.
Safety and Hazards
3-Tolylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .
Orientations Futures
Mécanisme D'action
Target of Action
3-Tolylboronic acid, also known as 3-Methylphenylboronic acid, is a biochemical reagent . It has been found to be an impurity of Eltrombopag , which is used to treat low blood platelet counts in adults with chronic immune (idiopathic) thrombocytopenia (ITP) . The primary target of Eltrombopag is the Metabotropic glutamate receptor 2 (mGluR2) , a therapeutic target for several neuropsychiatric disorders .
Mode of Action
It is known to be used in suzuki coupling reactions , which are a type of palladium-catalyzed cross-coupling reactions. These reactions are used to form carbon-carbon bonds by coupling boronic acids with organic halides .
Biochemical Pathways
It has been used in the synthesis of a potent negative allosteric modulator (nam) for mglur2 . This suggests that it may play a role in the modulation of glutamatergic neurotransmission .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
Its use in the synthesis of a potent nam for mglur2 suggests that it may contribute to the modulation of glutamatergic neurotransmission .
Action Environment
It is recommended to store the compound in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature may affect its stability.
Propriétés
IUPAC Name |
(3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQCPCFFYBKRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370054 | |
| Record name | 3-Tolylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tolylboronic acid | |
CAS RN |
17933-03-8 | |
| Record name | 3-Methylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17933-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Tolylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3-methylphenylboronic acid be utilized to synthesize more complex metal-containing compounds?
A2: Yes, 3-methylphenylboronic acid can serve as a precursor for synthesizing boroxine-linked aluminum complexes. [] Researchers demonstrated that reacting LAlH(2) (L = HC(CMeNAr)(2), Ar = 2,6-iPr(2)C(6)H(3)) with 3-methylphenylboronic acid yields the compound LAl(μ-O). This demonstrates the potential of this boronic acid derivative in building blocks for complex metal-organic frameworks.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

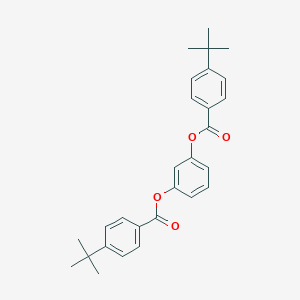
![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)


